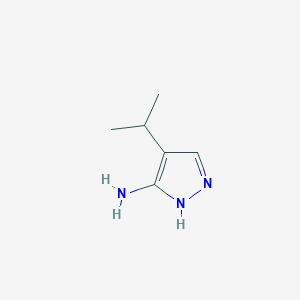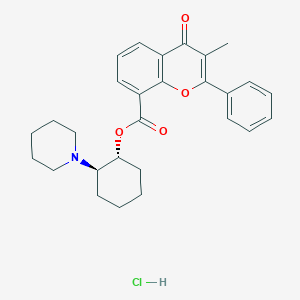
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile, also known as TBPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPAC is a highly reactive molecule that contains an aziridine ring and a nitrile group, which makes it an important building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not well understood, but it is believed to be due to its high reactivity towards biological nucleophiles such as proteins and DNA. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile can form covalent adducts with these biomolecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been shown to exhibit cytotoxic and antiviral activities in various in vitro studies. It has also been shown to inhibit the activity of certain enzymes such as proteases and kinases. However, the exact biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is its high reactivity towards biological nucleophiles, which makes it a useful tool for studying the interactions between small molecules and biomolecules. However, its high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments. Additionally, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile. One area of interest is the development of new synthetic methods for 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the study of the biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile in living organisms, which could provide insights into its potential applications in medicine and agriculture. Finally, the development of new analytical methods for detecting 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its adducts in biological samples could lead to the discovery of new biomarkers for disease diagnosis and treatment.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile involves the reaction of tert-butylamine with 2-chloropropionitrile in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to form 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile.
Applications De Recherche Scientifique
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been used as a key intermediate for the synthesis of various bioactive compounds such as antiviral agents, anticancer drugs, and enzyme inhibitors. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has also been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
141792-54-3 |
|---|---|
Nom du produit |
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-7-10(12,6-11)9(3,4)5/h8H,7H2,1-5H3 |
Clé InChI |
QYZWVFSGPINGRO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
SMILES canonique |
CC(C)N1CC1(C#N)C(C)(C)C |
Synonymes |
2-Aziridinecarbonitrile,2-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



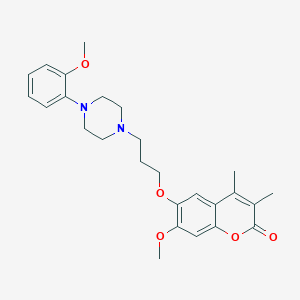
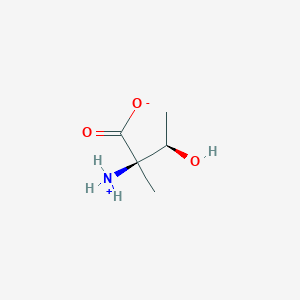
![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)


![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)
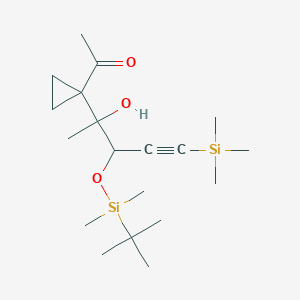
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)


